1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its intricate structure, which includes a naphthalenesulfonic acid core and a pyrazolyl azo group. It is commonly used in the synthesis of dyes and pigments due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- typically involves a multi-step process. The initial step often includes the sulfonation of naphthalene to produce naphthalenesulfonic acid. This is followed by the diazotization of 2,5-dichloroaniline to form the corresponding diazonium salt. The final step involves coupling the diazonium salt with the naphthalenesulfonic acid derivative under controlled pH conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions typically target the azo group, converting it to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of dyes, pigments, and other organic materials .
Scientific Research Applications
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then participate in further chemical reactions. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The molecular pathways involved often include interactions with enzymes and other proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-
- 1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-hydroxy-1H-pyrazol-4-yl)azo)-
Uniqueness
1-Naphthalenesulfonic acid, 2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-4-yl)azo)- is unique due to its specific structural features, such as the presence of both sulfonic acid and azo groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high solubility and vibrant color .
Properties
CAS No. |
74082-19-2 |
---|---|
Molecular Formula |
C19H12Cl2N4O7S2 |
Molecular Weight |
543.4 g/mol |
IUPAC Name |
2-[[1-(2,5-dichloro-4-sulfophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C19H12Cl2N4O7S2/c20-12-8-17(33(27,28)29)13(21)7-16(12)25-19(26)15(9-22-25)24-23-14-6-5-10-3-1-2-4-11(10)18(14)34(30,31)32/h1-9,15H,(H,27,28,29)(H,30,31,32) |
InChI Key |
SKKPEHSXOZHNEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3C=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.